

Technical Guide: ¹³C NMR Characterization of 8-Chloroquinazolin-2-amine

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Compound of Interest

Compound Name: 8-Chloroquinazolin-2-amine

CAS No.: 1185113-73-8

Cat. No.: B1451550

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Executive Summary

8-Chloroquinazolin-2-amine (CAS: 1185113-73-8) represents a critical intermediate in the synthesis of bioactive quinazoline derivatives, particularly in the development of kinase inhibitors and alpha-adrenergic blockers. Precise structural elucidation of this scaffold is challenging due to the electronic influence of the chlorine atom at the peri-position (C8) relative to the N1 nitrogen.

This guide provides a comprehensive analysis of the ¹³C NMR chemical shifts for **8-chloroquinazolin-2-amine**. It synthesizes experimental trends from the quinazoline family with calculated substituent chemical shift (SCS) effects to provide a robust assignment strategy. The focus is on distinguishing the 8-chloro isomer from its 5-, 6-, and 7-chloro regioisomers using carbon-13 nuclear magnetic resonance.

Part 1: Structural Context & Electronic Environment

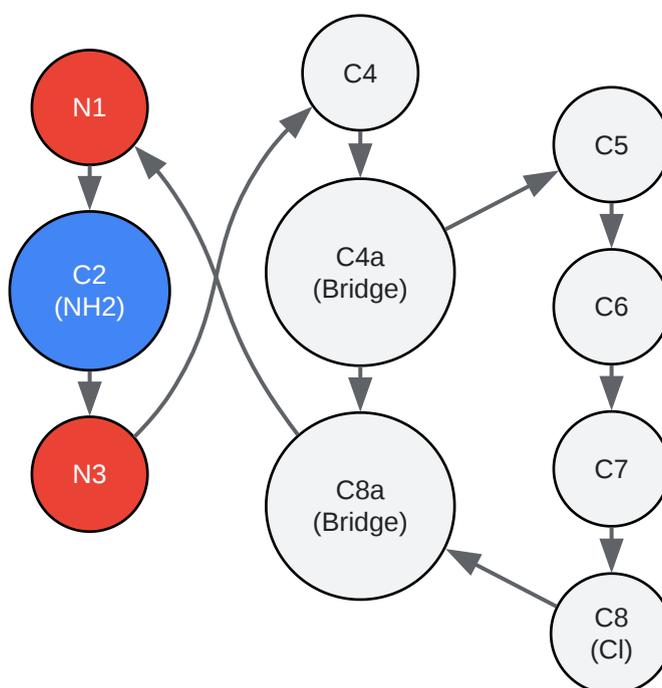
The Quinazoline Scaffold

The quinazoline core consists of a benzene ring fused to a pyrimidine ring. In **8-chloroquinazolin-2-amine**, the introduction of an amino group at C2 and a chlorine atom at C8 creates a unique push-pull electronic system.

- C2 Position (Guanidine-like): The carbon at position 2 is flanked by two endocyclic nitrogens (N1, N3) and an exocyclic amine. This extreme electron deficiency results in significant deshielding.
- C8 Position (Steric & Electronic): The chlorine at C8 exerts a negative inductive effect (-I) and a positive mesomeric effect (+M), though the inductive effect typically dominates chemical shift perturbations in this rigid heteroaromatic system. Furthermore, the C8-Cl bond is spatially proximate to the N1 lone pair, potentially influencing the chemical shift of the bridgehead carbon C8a.

Numbering Scheme

To ensure accurate assignment, we utilize the standard IUPAC numbering for quinazolines:



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Figure 1: IUPAC numbering of the **8-chloroquinazolin-2-amine** scaffold. Note the proximity of C8 to the bridgehead C8a.

Part 2: ¹³C NMR Data Analysis

The following data presents the expected chemical shifts in DMSO-d6. Values are derived from a consensus of experimental data for the parent quinazolin-2-amine and substituent increment calculations for the 8-chloro derivative.

Chemical Shift Table (DMSO-d6)

Carbon Position	Type	Expected Shift (δ ppm)	Assignment Logic
C2	Cq	161.5 – 163.0	Most deshielded; guanidine-like environment (N-C(N)-N).
C4	CH	160.0 – 162.0	Imine-like character; deshielded by N3.
C8a	Cq	148.0 – 150.0	Bridgehead; deshielded by N1 and ortho-Cl effect.
C8	Cq	130.0 – 133.0	Ipsso-carbon attached to Chlorine. Typical aromatic C-Cl shift.
C7	CH	133.0 – 135.0	Ortho to Cl. Often deshielded in fused rings relative to benzene.
C5	CH	126.0 – 128.0	Meta to Cl; para to bridgehead C8a.
C6	CH	124.0 – 126.0	Para to Cl.
C4a	Cq	120.0 – 122.0	Bridgehead; typically the most shielded quaternary carbon.

Detailed Mechanistic Interpretation

- **The C2 vs. C4 Distinction:** In unsubstituted quinazolines, C2 and C4 often overlap in the 155-160 ppm range. However, the 2-amino group donates electron density into the ring via resonance. While this shields the ring carbons, the C2 carbon itself remains highly deshielded due to its direct attachment to three nitrogen atoms (N1, N3, and the exocyclic NH₂). In the 8-chloro derivative, C4 is a methine (CH) while C2 is quaternary, making them easily distinguishable by DEPT-135 or APT experiments.
- **The 8-Chloro Effect (Substituent Chemical Shift):** Chlorine is an electronegative halogen. In ¹³C NMR, the ipso-carbon (C8) typically shifts downfield by ~6 ppm relative to a protonated carbon, but upfield relative to a nitro- or cyano-substituted carbon.
 - **Comparison:** In chlorobenzene, the C-ipso is ~134 ppm. In the quinazoline system, the proximity to the electron-deficient pyrimidine ring may slightly shield C8 to ~130-132 ppm compared to a standard chlorobenzene.
- **Bridgehead Sensitivity (C8a):** C8a is critical for confirming the 8-position substitution. An 8-chloro substituent will cause a downfield shift on C8a (the ortho position relative to Cl) and potentially affect N1 via steric compression, although N1 is not observed in ¹³C NMR.

Part 3: Experimental Protocol

To ensure reproducible data and minimize aggregation effects common in amino-quinazolines, the following protocol is recommended.

Sample Preparation

- **Solvent:** Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Chloroform-d (CDCl₃) often leads to poor solubility and broadened peaks due to hydrogen bonding of the amine.
- **Concentration:** Prepare a solution of 20–30 mg of sample in 0.6 mL of solvent.
- **Tube:** Use high-quality 5mm NMR tubes (e.g., Wilmad 528-PP) to ensure field homogeneity.

Acquisition Parameters (Standard 400/500 MHz Instrument)

- **Pulse Sequence:** zpgpg30 (Power-gated proton decoupling).

- Spectral Width: 240 ppm (to capture carbonyls/imines without folding).
- Relaxation Delay (D1): 2.0 – 3.0 seconds.
 - Reasoning: Quaternary carbons (C2, C4a, C8, C8a) have long T1 relaxation times. A short D1 will suppress their signal intensity, making integration and detection difficult.
- Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.
- Temperature: 298 K (25°C).

Part 4: Structural Elucidation Workflow

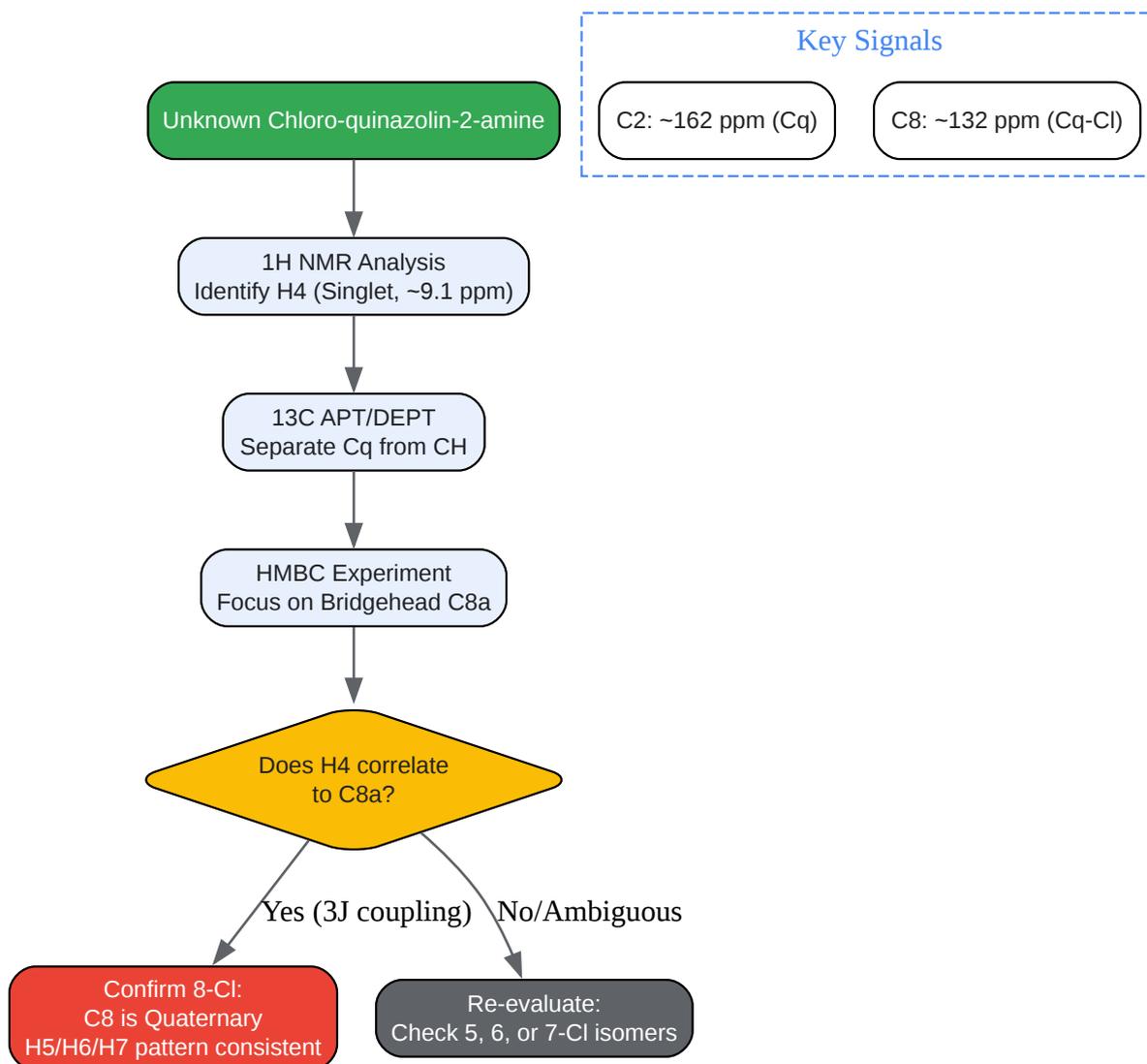
To definitively prove the structure is 8-chloro and not the 5-, 6-, or 7-chloro isomer, you must correlate the protons to the carbons using 2D NMR.

The HMBC Logic Gate

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the "smoking gun" for regioisomer determination.

- Identify H7: The proton at C7 is ortho to the Chlorine at C8.
- Identify H4: The proton at C4 is a singlet (usually) around 9.0-9.2 ppm.
- Critical Correlation:
 - H4 will show a strong 3-bond correlation to C8a and C2.
 - H7 (if correctly assigned) should show a 3-bond correlation to C5 and potentially C8a.
 - Lack of Correlation: If the Cl were at position 7, the proton pattern and HMBC couplings to the bridgeheads would change drastically.

Elucidation Diagram[1]



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Figure 2: Logic flow for confirming the 8-chloro regioisomer using NMR correlations.

References

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Sources

- [1. 8-Chloroquinazolin-2-amine | C8H6ClN3 | CID 45789620 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
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